molecular formula C21H24ClN3O7S B2385829 N1-(4-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-02-2

N1-(4-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2385829
CAS No.: 868983-02-2
M. Wt: 497.95
InChI Key: NVISVDWCTHPWLL-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O7S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Derivatives in Chemical Synthesis

Oxazolidin-2-ones are utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries due to their capability to influence the stereochemistry of chemical reactions. These compounds have been explored for their interactions through weak C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions, which play a crucial role in the crystal structures of oxazolidine derivatives. Such properties make them valuable in studying molecular interactions and designing compounds with desired physical and chemical characteristics (Nogueira et al., 2015).

Applications in Synthesis of Sulfamides

A safer and more convenient synthetic methodology for the large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives has been reported. This method presents an alternative to traditional approaches involving strong electrophilic and hazardous reagents, highlighting the significance of oxazolidinones in developing safer chemical processes (Borghese et al., 2006).

Biological Activity Studies

Research on 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties has shown these compounds to possess antimicrobial activities. Specifically, certain derivatives exhibited better activity than chloramphenicol against Gram-positive bacteria like Staphylococcus aureus, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents (Karaman et al., 2018).

Anticancer Activity

Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, part of the oxazolidinone family, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising results against several cancer cell lines, with certain derivatives identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, a key target in cancer therapy (Ghorab et al., 2016).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O7S/c1-30-17-8-7-16(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISVDWCTHPWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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